molecular formula C15H14ClNO2 B1633948 N-(4-chlorobenzyl)-4-methoxybenzamide

N-(4-chlorobenzyl)-4-methoxybenzamide

Cat. No.: B1633948
M. Wt: 275.73 g/mol
InChI Key: LGSPVRDHBNPKPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Chlorobenzyl)-4-methoxybenzamide (CAS 351988-72-2) is a synthetic benzamide derivative offered for early-discovery research and chemical synthesis. This compound features a 4-methoxybenzamide moiety linked to a 4-chlorobenzyl group, a structural motif present in various molecules with documented biological activity . Benzamide derivatives are versatile fragments used to construct frameworks for numerous functions, including molecular recognition and have been investigated for a range of biological activities such as antifungal and antibacterial properties . Related N-phenylbenzamide derivatives have also been shown to exert broad-spectrum antiviral effects in scientific studies . The specific research applications and full pharmacological profile of this compound are still being explored. Researchers value this compound as a building block in medicinal chemistry and as a probe for studying structure-activity relationships in drug discovery. It serves as a key intermediate for the synthesis of more complex molecules with potential immunotropic, antiviral, or anti-inflammatory activities, as suggested by research on similar chemical scaffolds . This product is provided as-is for research purposes and is not intended for diagnostic or therapeutic use. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final. For further details, including certificates of analysis, please contact our customer support team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-methoxybenzamide

InChI

InChI=1S/C15H14ClNO2/c1-19-14-8-4-12(5-9-14)15(18)17-10-11-2-6-13(16)7-3-11/h2-9H,10H2,1H3,(H,17,18)

InChI Key

LGSPVRDHBNPKPF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl

Origin of Product

United States

Synthetic Methodologies for N 4 Chlorobenzyl 4 Methoxybenzamide and Analogs

Classical Amide Coupling Reactions

The most common and well-established methods for forming amide bonds involve the coupling of a carboxylic acid derivative with an amine. These reactions are widely used due to their reliability and broad substrate scope.

Acyl Chloride-Mediated Amidation Approaches

A fundamental and highly effective method for amide synthesis is the reaction between an acyl chloride and an amine. This approach involves the activation of a carboxylic acid, such as 4-methoxybenzoic acid, by converting it into the more reactive 4-methoxybenzoyl chloride. This acyl chloride then readily reacts with an amine, like 4-chlorobenzylamine (B54526), in a nucleophilic acyl substitution reaction. libretexts.orgyoutube.com

The reaction is typically rapid and often exothermic. libretexts.org A base, such as pyridine or triethylamine (B128534), is commonly added to the reaction mixture to neutralize the hydrogen chloride (HCl) byproduct that is formed, driving the reaction to completion. libretexts.org The high reactivity of acyl chlorides makes them excellent substrates for this transformation, ensuring high yields of the desired amide product. libretexts.org

General Reaction Scheme:

Step 1 (Activation): 4-methoxybenzoic acid is converted to 4-methoxybenzoyl chloride, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Step 2 (Coupling): The resulting 4-methoxybenzoyl chloride is reacted with 4-chlorobenzylamine in the presence of a base to yield N-(4-chlorobenzyl)-4-methoxybenzamide.

This method's primary advantage is the high electrophilicity of the acyl chloride's carbonyl carbon, which facilitates the nucleophilic attack by the amine. libretexts.org

Coupling Agent-Assisted Syntheses (e.g., BOP reagent)

Modern amide synthesis frequently employs coupling reagents that activate the carboxylic acid in situ, avoiding the need to isolate a reactive intermediate like an acyl chloride. These reagents facilitate the direct reaction between a carboxylic acid and an amine under mild conditions, minimizing side reactions and preserving sensitive functional groups.

One such powerful coupling agent is (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526), commonly known as the BOP reagent . wikipedia.org The BOP reagent activates the carboxyl group of 4-methoxybenzoic acid, forming a reactive benzotriazolyl-ester intermediate. This intermediate is then susceptible to nucleophilic attack by 4-chlorobenzylamine to form the target amide. An advantage of the BOP reagent is its ability to suppress side reactions, such as the dehydration of asparagine or glutamine residues in peptide synthesis. wikipedia.orgpeptide.com However, a significant drawback is the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA). wikipedia.org

Other widely used coupling systems include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt). peptide.comnih.govmdpi.com In this approach, the carbodiimide activates the carboxylic acid, and HOBt forms a less reactive, but more selective, active ester that then couples with the amine, minimizing racemization for chiral substrates. peptide.com

Table 1: Examples of Coupling Agent-Assisted Synthesis of Benzamide (B126) Analogs

Starting AcidStarting AmineCoupling SystemProductReference
3-Amino-4-methoxybenzoic acidVarious aminesDIC / HOBtSubstituted 3-Amino-4-methoxybenzamides mdpi.com
4-iodobenzoic acid2-trifluoromethylbenzylamineEDC / DMAP4-iodo-N-(2-(trifluoromethyl)benzyl)benzamide acs.org
General Carboxylic AcidsGeneral AminesBOP reagentAmides wikipedia.org

Nucleophilic Substitution Reactions in Benzamide Synthesis

The formation of the amide bond in this compound is fundamentally a nucleophilic acyl substitution reaction. libretexts.org In this mechanistic pathway, the nucleophilic amine (4-chlorobenzylamine) attacks the electrophilic carbonyl carbon of an activated carboxylic acid derivative (like 4-methoxybenzoyl chloride or an in situ-generated active ester). libretexts.org

This attack leads to the formation of a tetrahedral intermediate. The reaction proceeds by the collapse of this intermediate, which results in the expulsion of a leaving group (e.g., a chloride ion or a benzotriazole moiety) and the reformation of the carbonyl double bond, yielding the stable amide product. libretexts.org The reactivity of the carboxylic acid derivative is a key factor, with the order of reactivity generally being acyl chloride > acid anhydride > ester > amide. libretexts.org

In the context of synthesizing more complex analogs, Nucleophilic Aromatic Substitution (SNAr) can also be a relevant pathway. This type of reaction involves the substitution of a leaving group on an aromatic ring by a nucleophile. nih.gov For instance, if synthesizing an analog where a substituent on either the benzoyl or benzyl (B1604629) ring is introduced via substitution, an SNAr reaction might be employed, provided the ring is sufficiently activated by electron-withdrawing groups. nih.gov

Advanced Synthetic Strategies

Beyond classical coupling reactions, more advanced strategies have been developed for the synthesis of amides, offering alternative pathways that can be advantageous under specific circumstances.

Aminocarbonylation of Thiols

A novel and advanced method for amide synthesis is the cobalt-catalyzed aminocarbonylation of thiols. This methodology allows for the formation of amides from readily available thiols, amines, and carbon monoxide (CO). Research has demonstrated the successful synthesis of this compound using this technique. nih.govrsc.org

In a typical procedure, 4-methoxythiophenol is used as the model substrate and reacted with 4-chlorobenzylamine under a carbon monoxide atmosphere in the presence of a cobalt catalyst, such as Co₂(CO)₈. nih.gov The reaction conditions, including CO pressure, solvent, temperature, and catalyst loading, are optimized to maximize the yield of the desired amide while minimizing competing side reactions like the formation of disulfides. nih.gov This method has been shown to work well with aromatic thiols that possess electron-donating groups. nih.gov

Table 2: Cobalt-Catalyzed Aminocarbonylation for Benzamide Synthesis

Thiol SubstrateAmine SubstrateKey ReagentsProductReference
4-methoxythiophenol4-chlorobenzylamineCo₂(CO)₈, COThis compound nih.govrsc.org
4-methoxythiophenolBenzylamineCo₂(CO)₈, CON-benzyl-4-methoxybenzamide nih.govrsc.org

Multi-step Synthetic Pathways for Complex Analogs

The synthesis of structurally complex analogs of this compound often requires multi-step pathways. These synthetic routes are designed to build molecular complexity in a controlled and sequential manner, often utilizing a combination of different reaction types. acs.orgnih.gov Such syntheses are common in drug discovery and natural product synthesis, where precise control over the final structure is essential. syrris.jpnih.gov

For example, a multi-step synthesis of a complex N-benzylbenzamide analog might involve:

Initial Amide Formation: A core N-benzylbenzamide scaffold is constructed using a classical coupling reaction.

Functional Group Manipulation: Substituents on either aromatic ring are modified. This could involve, for instance, a Suzuki coupling to introduce a new aryl group onto an iodinated precursor. acs.org

Further Derivatization: Additional functional groups are introduced or modified to achieve the final target structure. This could include reactions like reductions, oxidations, or the formation of heterocyclic rings. acs.org

These pathways allow for the systematic exploration of structure-activity relationships by creating a library of related but distinct molecules. The use of flow chemistry, where reagents are passed through columns containing immobilized catalysts or scavengers, is an emerging paradigm to streamline these multi-step sequences, increasing efficiency and reducing purification time. syrris.jp

Structural Elucidation and Characterization of Synthesized Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom. For this compound, the expected NMR signals can be predicted based on data from closely related analogs like N-benzyl-4-methoxybenzamide. rsc.orgbeilstein-journals.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic protons on the two benzene rings will appear as multiplets or distinct doublets in the range of δ 6.9-7.8 ppm. The benzylic protons (CH₂) will typically resonate as a doublet around δ 4.6 ppm, coupled to the adjacent N-H proton. The single proton of the amide group (N-H) usually appears as a broad singlet or triplet around δ 6.4 ppm. The three protons of the methoxy (B1213986) group (OCH₃) will produce a sharp singlet at approximately δ 3.8 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. Key signals would include the carbonyl carbon of the amide group (C=O) at around δ 167 ppm, the methoxy carbon (OCH₃) near δ 55 ppm, and the benzylic carbon (CH₂) around δ 44 ppm. The aromatic carbons would appear in the δ 114-138 ppm region. beilstein-journals.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
Atom TypePredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Amide (C=O)-~167.0
Aromatic CH (Methoxy Ring)~7.7 (d), ~6.9 (d)~162.5, ~129.0, ~126.5, ~114.0
Aromatic CH (Chloro Ring)~7.3 (d), ~7.2 (d)~137.0, ~133.0, ~129.0, ~128.9
Amide (N-H)~6.4 (br s)-
Benzylic (CH₂)~4.6 (d)~43.5
Methoxy (OCH₃)~3.8 (s)~55.4

Data are estimated based on values reported for analogous compounds. rsc.orgbeilstein-journals.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be dominated by characteristic absorption bands of the amide group. tandfonline.com

The key diagnostic peaks include:

N-H Stretching: A sharp absorption band typically appears in the region of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide. mdpi.com

C=O Stretching (Amide I band): A strong, sharp absorption peak is expected between 1630 and 1680 cm⁻¹. This is one of the most characteristic bands for amides and is due to the carbonyl stretch. tandfonline.com

N-H Bending (Amide II band): This band, resulting from the N-H bending vibration coupled with C-N stretching, typically appears around 1510-1550 cm⁻¹. researchgate.net

C-O Stretching: A strong band corresponding to the aryl-alkyl ether stretch of the methoxy group is expected around 1250 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
N-HStretch3300 - 3500
C=O (Amide)Stretch (Amide I)1630 - 1680
N-HBend (Amide II)1510 - 1550
C-O (Ether)Stretch~1250
C-ClStretch700 - 800

Frequencies are typical ranges for the specified functional groups in similar molecular environments. tandfonline.commdpi.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. nih.gov This allows for the unambiguous confirmation of a compound's molecular formula. For this compound, the molecular formula is C₁₅H₁₄ClNO₂. HRMS analysis, typically using electrospray ionization (ESI), would measure the mass of the protonated molecule, [M+H]⁺. beilstein-journals.orgnih.gov The experimentally determined mass is then compared to the theoretically calculated mass, with a match within a few parts per million (ppm) confirming the formula.

Table 3: HRMS Data for this compound
ParameterValue
Molecular FormulaC₁₅H₁₄ClNO₂
Molecular Weight275.73 g/mol
Calculated m/z for [M+H]⁺276.0786
Expected Fragmentation Ionsm/z 135 (methoxybenzoyl), m/z 125 (chlorobenzyl)

The fragmentation pattern is a prediction based on common pathways for benzamides. researchgate.netacs.org

X-ray Crystallography for Solid-State Structural Analysis

In the crystal lattice, the molecule is likely to adopt a non-planar conformation. The dihedral angle between the planes of the 4-chlorobenzyl ring and the 4-methoxybenzamide (B147235) ring would be significant, likely around 50-60°. The amide group itself is generally planar. A key feature of the crystal packing would be the formation of intermolecular hydrogen bonds. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as an acceptor, linking molecules into chains or more complex networks within the crystal structure. researchgate.net

Table 4: Predicted Crystallographic Data for this compound
ParameterPredicted Value/Feature
Crystal SystemOrthorhombic or Monoclinic
Key Intermolecular InteractionN—H···O hydrogen bonding
Molecular ConformationNon-planar, with a significant dihedral angle between the two aromatic rings

Predictions are based on the published crystal structure of the analog N-(4-chlorophenyl)-4-methoxybenzamide. researchgate.net

Biological Activities and Pharmacological Investigations of N 4 Chlorobenzyl 4 Methoxybenzamide Derivatives

Enzyme Inhibition Studies

The biological potential of N-(4-chlorobenzyl)-4-methoxybenzamide and its derivatives has been explored through a series of enzyme inhibition assays. These studies are crucial in elucidating the mechanism of action and identifying potential therapeutic targets for this class of compounds. The following subsections detail the research findings related to their inhibitory effects on several key enzymes.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterase inhibitors are critical in the management of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine (B1216132). Research into novel benzamide (B126) derivatives has revealed their potential as cholinesterase inhibitors. A study on new benzamide compounds, structurally related to the target molecule, demonstrated their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

One of the most active compounds identified in this study was N,N′-(1,4-phenylene)bis(3-methoxybenzamide), which exhibited a potent inhibitory concentration (IC50) of 0.056 µM against AChE. nih.gov This highlights the potential of the methoxybenzamide moiety in designing effective cholinesterase inhibitors. While specific data for this compound is not available in the reviewed literature, the activity of these related benzamides suggests that this structural class is a promising area for further investigation in the context of Alzheimer's disease therapy.

CompoundAChE IC50 (µM)BChE IC50 (µM)Source
N,N′-(1,4-phenylene)bis(3-methoxybenzamide)0.056Not Reported nih.gov
Donepezil (Reference)0.046Not Reported nih.gov

Beta-Secretase 1 (BACE1) Inhibition

Beta-secretase 1 (BACE1) is another key enzyme implicated in the pathology of Alzheimer's disease, as it is involved in the production of amyloid-beta plaques. The inhibition of BACE1 is a significant therapeutic strategy. The same study that investigated cholinesterase inhibition also explored the BACE1 inhibitory activity of novel benzamides. nih.gov

The compound N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was also found to be the most active against BACE1 among the tested derivatives, with an IC50 value of 9.01 µM. nih.gov Although this was less potent than the reference compound quercetin (B1663063) (IC50 = 4.89 µM), it demonstrates that benzamide derivatives possess the capability to inhibit this crucial enzyme. nih.gov This finding suggests that the this compound scaffold could be a valuable starting point for developing dual-target inhibitors for Alzheimer's disease, acting on both cholinesterases and BACE1.

CompoundBACE1 IC50 (µM)Source
N,N′-(1,4-phenylene)bis(3-methoxybenzamide)9.01 nih.gov
Quercetin (Reference)4.89 nih.gov

Cytokinin Oxidase/Dehydrogenase (CKX) Inhibition

Cytokinin oxidase/dehydrogenase (CKX) is an enzyme responsible for the degradation of cytokinins, a class of plant hormones that regulate growth and development. Inhibitors of CKX can therefore be used to enhance plant growth and improve crop yields. Research into diphenylurea derivatives, which are structurally similar to the target compound, has identified potent CKX inhibitors.

A particularly relevant derivative, 2-(3-(3-chlorophenyl)ureido)-4-methoxybenzamide (compound 82), has been synthesized and shown to be a highly effective inhibitor of CKX. portlandpress.com This compound demonstrated significant inhibitory activity against various CKX isoforms from maize (Zea mays) and Arabidopsis thaliana. portlandpress.com The IC50 values for this compound against ZmCKX1 and AtCKX2 were found to be in the sub-micromolar range, indicating potent inhibition. portlandpress.com

CompoundZmCKX1 IC50 (µM)AtCKX2 IC50 (µM)Source
2-(3-(3-chlorophenyl)ureido)-4-methoxybenzamide0.020.13 portlandpress.com

Factor Xa Inhibition

Factor Xa is a critical enzyme in the coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thromboembolic disorders. While direct studies on this compound are not available, a notable Factor Xa inhibitor, darexaban (B1669829) (YM150), incorporates the 4-methoxybenzamide (B147235) moiety. Darexaban, with the chemical name N-[2-hydroxy-6-(4-methoxybenzamido)phenyl]-4-(4-methyl-1,4-diazepan-1-yl)benzamide, has been identified as a potent and orally available Factor Xa inhibitor.

The discovery and optimization of darexaban from a high-throughput screening hit highlight the importance of the 4-methoxybenzamide group in achieving high affinity for the Factor Xa enzyme. This suggests that the broader class of N-substituted benzamides, including derivatives of this compound, could be a fruitful area for the discovery of new anticoagulants.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibitors have therapeutic applications as diuretics, antiglaucoma agents, and in the treatment of other conditions. Studies have been conducted on benzamide sulfonamide derivatives as inhibitors of various human carbonic anhydrase (hCA) isoforms.

While not direct derivatives of this compound, these benzamide sulfonamides share the benzamide core. These compounds have shown potent inhibition of several hCA isoforms, with IC50 values in the low micromolar to nanomolar range. colab.ws For instance, certain benzamide sulfonamide derivatives were identified as potent inhibitors of bovine carbonic anhydrase-II (bCA-II) and human recombinant carbonic anhydrase-II (hCA-II) with IC50 values ranging from 0.06 to 0.28 μM and 0.09 to 0.58 μM, respectively. colab.ws This indicates that the benzamide scaffold can be effectively utilized to design potent carbonic anhydrase inhibitors.

Compound ClassbCA-II IC50 (µM)hCA-II IC50 (µM)Source
Benzamide sulfonamide derivatives0.06 - 0.280.09 - 0.58 colab.ws

Tyrosine Kinase Inhibition

Tyrosine kinases are a large family of enzymes that play a crucial role in cellular signaling pathways. Dysregulation of tyrosine kinase activity is implicated in the development and progression of cancer, making them important targets for drug discovery. Research into benzamide derivatives has led to the development of potent tyrosine kinase inhibitors.

For example, a novel class of potential protein kinase inhibitors based on a 4-methylbenzamide (B193301) scaffold has been synthesized and evaluated. nih.gov Compounds from this series exhibited significant inhibitory activity against several cancer cell lines. nih.gov One of the most promising compounds showed an IC50 value of 2.27 μM against K562 cells. nih.gov These findings underscore the potential of the benzamide framework, including derivatives of this compound, as a basis for the design of new anticancer agents targeting tyrosine kinases.

Compound ClassK562 cell line IC50 (µM)Source
4-Methylbenzamide derivatives2.27 nih.gov

Receptor Binding Affinity Profiling

The interaction of this compound derivatives with various neurotransmitter receptors has been a subject of medicinal chemistry research, particularly focusing on compounds with potential applications in neuroscience. A key series of related compounds, N-[ω-[4-arylpiperazin-1-yl]alkyl]-methoxybenzamides, has been synthesized and evaluated for binding at several G protein-coupled receptors (GPCRs). nih.gov

Derivatives of this compound, particularly those incorporating a piperazine (B1678402) linker, have shown significant affinity and selectivity for dopamine (B1211576) receptors. The dopamine D4 receptor subtype is of particular interest due to its potential role in the pathophysiology of schizophrenia.

One of the most potent compounds identified in this chemical class is N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide. This compound exhibited exceptionally high affinity for the human dopamine D4 receptor with an IC50 value of 0.057 nM. nih.gov Notably, it displayed remarkable selectivity, with an affinity for the D4 receptor that was over 10,000-fold greater than for the D2 receptor. nih.gov

Structure-activity relationship (SAR) studies on this series revealed that modifications to the amide bond or the length of the alkyl chain connecting the benzamide and piperazine moieties generally led to a decrease in dopamine D4 receptor affinity. nih.gov While extensive data exists for D2 and D4 receptors for this series, specific binding affinity data for the D3 receptor subtype has not been reported in these key studies.

The serotonin (B10506) 5-HT1A receptor is another important target in the central nervous system, implicated in mood and anxiety disorders. The binding profile of N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide and its analogues at this receptor was also determined. The lead compound, while highly potent at the D4 receptor, was also selective against the 5-HT1A receptor, indicating a focused pharmacological profile. nih.gov Further structural modifications within this series of derivatives showed varying affinities for the 5-HT1A receptor, with some analogues displaying Ki values lower than the parent compound. nih.gov

To further characterize the selectivity profile, these benzamide derivatives were also tested for their affinity at adrenergic alpha1 receptors. The lead compound, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, demonstrated good selectivity against this receptor, which is an important consideration for avoiding potential cardiovascular side effects associated with alpha1 receptor blockade. nih.gov

Interactive Table: Receptor Binding Affinities of Selected Benzamide Derivatives

CompoundD4 (IC50, nM)D2 (IC50, nM)5-HT1A (IC50, nM)α1 (IC50, nM)
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide0.057>1000180100
N-[2-[4-phenylpiperazin-1-yl]ethyl]-3-methoxybenzamide7.8>1000110160
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide0.8>10002.511

The alpha7 nicotinic acetylcholine receptor (α7 nAChR) is a ligand-gated ion channel involved in cognitive processes, making it a target for treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia. nih.gov Therapeutic strategies often involve the development of positive allosteric modulators (PAMs) that enhance the receptor's function. acs.org A thorough search of the scientific literature revealed no studies specifically evaluating this compound or its direct derivatives for modulatory activity at the α7 nAChR. Research in this area has focused on distinct chemical structures, such as thiophene-benzenesulfonamide derivatives. acs.org

Antimicrobial and Antiparasitic Potentials

The benzamide scaffold is present in numerous molecules with a wide range of pharmacological effects, including antimicrobial activities. nanobioletters.comnih.gov Several studies have explored derivatives containing the N-(chlorobenzyl) or N-(chlorophenyl) benzamide core for their potential as antibacterial and antifungal agents.

For instance, a series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivatives were synthesized and showed moderate to high activity against pathogenic bacteria such as Staphylococcus aureus, Bacillus subtilis, and Klebsiella pneumonia. researchgate.net Another study on N-benzamide derivatives found that compounds like N-(4-chlorophenyl)-4-hydroxybenzamide exhibited antibacterial properties. nanobioletters.com Furthermore, research into N-(4-halobenzyl)amides synthesized from benzoic and cinnamic acids has demonstrated activity against various strains of Candida, indicating a potential antifungal application for this structural class. The collective findings suggest that the N-(4-chlorobenzyl)benzamide framework is a promising scaffold for the development of new antimicrobial agents.

Anticancer Activities

Derivatives of the benzamide structure have demonstrated significant potential as anticancer agents, targeting various cancer cell lines through diverse mechanisms.

Research into a nimesulide (B1678887) derivative featuring a 4-methoxybenzamide moiety, N-(4-acetamido-3-((2,5-dimethylbenzyl) oxy) phenyl)-4- methoxybenzamide, revealed potent anticancer activity. nih.gov This compound, designated L1, was shown to be cytotoxic against lung (H292), ovarian (SKOV3), and breast (SKBR3) cancer cell lines, with IC50 values below 8.8 µM. nih.gov Another study focused on thiourea (B124793) derivatives, comparing the cytotoxic activity of N-4-chlorobenzoyl-N'-(4-fluorophenyl)thiourea against the T47D breast cancer cell line. unair.ac.id The results indicated that the inclusion of the chloro-benzoyl group enhanced its anticancer potential. unair.ac.id

Furthermore, extensive research on various substituted benzamides and related structures has identified compounds with promising activity. A series of N,2,6-trisubstituted 1H-benzimidazole derivatives were synthesized and showed potent activity against several cancer cell lines. evitachem.com Similarly, N-alkyl-nitroimidazole compounds were evaluated against human lung carcinoma (A549) and human breast adenocarcinoma (MDA-MB-231) cells, with results showing that anticancer activity was influenced by the length of the N-alkyl chain. openmedicinalchemistryjournal.com A maleimide (B117702) derivative, 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione (MI-1), was investigated for its action against human colon carcinoma HCT116 cells. researchgate.net

Table 1: Anticancer Activity of Selected Benzamide Derivatives

Compound/Derivative Class Cell Line(s) Key Findings Reference(s)
N-(4-acetamido-3-((2,5-dimethylbenzyl) oxy) phenyl)-4- methoxybenzamide (L1) H292 (lung), SKOV3 (ovarian), SKBR3 (breast) Demonstrated potent cytotoxicity with IC50 values < 8.8 µM. nih.gov
N-4-chlorobenzoyl-N'-(4-fluorophenyl)thiourea T47D (breast) Showed greater cytotoxic activity compared to its non-chlorinated benzoyl analogue. unair.ac.id
N-alkyl-nitroimidazoles A549 (lung), MDA-MB-231 (breast) Anticancer activity varied with the length of the N-alkyl chain, particularly against the A549 cell line. openmedicinalchemistryjournal.com
1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione (MI-1) HCT116 (colon) Investigated as a kinase inhibitor with antineoplastic action. researchgate.net
4-Methylbenzamide Derivatives Various Designed as potential protein kinase inhibitors for cancer therapy. nih.gov

Antimycobacterial Activities

The benzamide scaffold is a known pharmacophore in the development of antimycobacterial agents. General studies on aromatic amides and anilides have noted their activity against Mycobacterium tuberculosis. nih.govresearchgate.net

More specifically, research into nitrobenzamide derivatives has identified compounds with significant antitubercular potential. These compounds are considered structural simplifications of known inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme in M. tuberculosis. nih.gov Studies revealed that 3,5-dinitro and 3-nitro-5-trifluoromethyl benzamide derivatives were particularly active, with the most potent compounds exhibiting a Minimum Inhibitory Concentration (MIC) of 16 ng/mL. nih.gov While not direct derivatives of this compound, this research highlights the adaptability of the benzamide core in targeting mycobacteria. Thiobenzanilides, which are structurally related, also belong to a group of compounds known for their antimycobacterial properties. nih.govresearchgate.net

Antifungal Activities

A significant body of research has been dedicated to the antifungal properties of this compound derivatives. A study involving 32 structurally related N-(4-halobenzyl)amides, synthesized from benzoic and cinnamic acids, evaluated their activity against various Candida species, including Candida albicans, Candida tropicalis, and Candida krusei. researchgate.netnih.gov The findings indicated that ten of the benzamides showed fungal sensitivity. nih.gov Notably, a vanillic amide derivative demonstrated the most potent activity, suggesting that hydroxyl and methoxy (B1213986) substitutions on the benzoic acid ring enhance antifungal effects. researchgate.netnih.gov

One particular amide from this series, compound 16 (3,5-di-tert-butyl-N-(4-chlorobenzyl)-4-hydroxybenzamide), was tested against eight different Candida strains, including five clinical strains resistant to fluconazole. mdpi.com This compound showed bioactivity against all tested strains, with MICs ranging from 85.3 to 341.3 µg/mL. mdpi.com Its activity against C. krusei ATCC 14243 (MIC of 7.8 µg/mL) was classified as strong. mdpi.com Other research has explored novel N-phenylbenzamide derivatives, finding them effective against plant pathogenic fungi like Phomopsis sp., Botryosphaeria dothidea, and Botrytis cinerea. semanticscholar.org

Table 2: Antifungal Activity of Selected N-(Halobenzyl)amide Derivatives

Compound Fungal Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference(s)
Compound **16*** C. krusei ATCC 14243 7.8 mdpi.com
Compound **16*** C. krusei ATCC 6258 85.3 mdpi.com
Compound **16*** C. parapsilosis ATCC 22019 170.6 mdpi.com
Compound **16*** C. albicans ATCC 10231 341.3 mdpi.com
Vanillic Amide Derivative Candida species Exhibited the lowest MIC among 32 tested compounds. researchgate.netnih.gov
Compound 4q Phomopsis sp., B. dothidea, B. cinerea Showed better antifungal activity than the standard, pyrimethanil. semanticscholar.org

\Compound 16: 3,5-di-tert-butyl-N-(4-chlorobenzyl)-4-hydroxybenzamide* †Compound 4q: N-(3,4-dichlorophenyl)-4-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzamide

Antiviral Activities (e.g., Enterovirus 71 inhibition)

N-phenylbenzamide derivatives have been identified as possessing broad-spectrum antiviral effects. nih.govscispace.com This includes activity against significant pathogens like Human Immunodeficiency Virus (HIV-1), Hepatitis C Virus (HCV), and Enterovirus 71 (EV71). nih.govscispace.com The mechanism for this wide-ranging activity is believed to involve the upregulation of the intracellular protein APOBEC3G (A3G), a cytidine (B196190) deaminase that can inhibit viral replication. nih.govscispace.com

A specific derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), was synthesized and evaluated for its antiviral properties. nih.gov This compound was found to be a potent inhibitor of both wild-type and drug-resistant Hepatitis B Virus (HBV). nih.govscispace.com Its anti-HBV effect was linked to its ability to increase the levels of A3G protein in a concentration-dependent manner. nih.govscispace.com Given that the antiviral mechanism through A3G induction has been observed for EV71, these findings suggest that derivatives of this compound are promising candidates for the development of anti-EV71 therapeutics. nih.govscispace.com EV71 is a major cause of hand, foot, and mouth disease, and there is a pressing need for effective antiviral treatments. nih.govnih.gov

Antibacterial Activities

The benzamide core is also integral to compounds with antibacterial properties. Research has confirmed that benzanilides, a class to which this compound belongs, exhibit antibacterial effects. nih.govresearchgate.net

More advanced investigations have led to the development of next-generation benzamide-based inhibitors. One such compound, TXH9179, functions by targeting FtsZ, a protein essential for bacterial cell division. nih.gov This inhibitor demonstrated superior bactericidal potency against a wide array of clinical isolates of Staphylococcus aureus, including methicillin-sensitive (MSSA), methicillin-resistant (MRSA), vancomycin-intermediate (VISA), and vancomycin-resistant (VRSA) strains. nih.gov Additionally, a thiosemicarbazone derived from 4-methoxybenzaldehyde, 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone (MBT), showed moderate in vitro antibacterial activity against several Salmonella species, including S. typhi and S. typhimurium, with MIC values of 64 μg/mL against some strains. scirp.org

Table 3: Antibacterial Activity of Selected Benzamide and Related Derivatives

Compound/Derivative Bacterial Strain(s) Key Findings Reference(s)
TXH9179 S. aureus (MSSA, MRSA, VISA, VRSA) Potent FtsZ inhibitor with superior bactericidal activity. nih.gov
1-(4-methoxybenzylidene)-4-methylthiosemicarbazone (MBT) Salmonella typhi, S. paratyphi A, S. typhimurium Moderate activity with MICs of 64 μg/mL against tested strains. scirp.org
Benzanilides General Bacteria Known to possess antibacterial activity. nih.govresearchgate.net

Antiprotozoal Activities (e.g., Trypanosoma brucei inhibition)

Derivatives of N-phenylbenzamide have shown promise as antiprotozoal agents, particularly against kinetoplastid parasites such as Trypanosoma brucei, the causative agent of African trypanosomiasis. nih.gov A study on bis(2-aminoimidazolines) and bisarylimidamides, which are N-phenylbenzamide derivatives, revealed their potent activity. nih.gov These compounds are thought to act by binding strongly and selectively to the minor groove of the parasite's kinetoplast DNA (kDNA), which is rich in adenine-thymine (AT) base pairs. nih.gov This interaction disrupts kDNA function, ultimately leading to the death of the parasite. nih.gov

One bisarylimidamide derivative, compound 3a , was found to have submicromolar inhibitory activity against T. brucei, as well as Trypanosoma cruzi and Leishmania donovani. nih.gov The activity of sulfonyl fluoride (B91410) probes has also been screened against T. brucei bloodstream forms, with several compounds showing an EC50 of less than 10 μM. nih.gov

Other Pharmacological Effects

Beyond their antimicrobial and anticancer properties, aromatic amides, including benzanilides, have been investigated for other biological activities. Research has indicated that these frameworks can exhibit inhibitory activity against enzymes such as xanthine (B1682287) oxidase and tyrosinase. nih.govresearchgate.net Inhibition of these enzymes has implications for treating conditions like gout and hyperpigmentation disorders, respectively.

Anti-inflammatory Properties

The benzamide scaffold is a core structure in a variety of compounds exhibiting anti-inflammatory effects. Research into N-substituted benzamide derivatives has uncovered their potential to modulate inflammatory pathways. Studies have shown that certain benzamides and nicotinamides can inhibit the production of tumor necrosis factor-alpha (TNF-α), a key cytokine in the inflammatory response. nih.gov This inhibition is often dose-dependent and points to the potential of these compounds to act as anti-inflammatory agents. nih.gov

Investigations into specific N-pyrazolyl benzamide derivatives have demonstrated significant anti-inflammatory activity in carrageenan-induced paw edema in rats. researchgate.net For instance, compounds with different substitutions on the phenyl ring have shown varying degrees of edema inhibition, highlighting the importance of the molecular structure in determining anti-inflammatory potency. researchgate.net

Table 1: Anti-inflammatory Activity of N-Pyrazolyl Benzamide Derivatives

Compound Substitution Anti-inflammatory Activity (% inhibition) at 3 hr
6h 4-F Significant
6i 4-Cl Significant
6j 4-Br Significant
6o 4-OCH3 Significant

Data sourced from a study on N-pyrazolyl benzamide derivatives and their anti-inflammatory effects. researchgate.net

Furthermore, research on palmitoyl (B13399708) benzamides has also been conducted to evaluate their anti-inflammatory potential. While some derivatives showed poor activity, o-palmitoylamino N-carboxyethyl benzamide demonstrated a significant inhibition of edema at a 50 mg/kg dose. researchgate.net This suggests that specific structural modifications can enhance the anti-inflammatory properties of the benzamide core. researchgate.net

Immunotropic Activities

The immunomodulatory potential of benzamide derivatives is an area of growing interest. Certain N-substituted carboxamide isothiazoles have been reported to exhibit remarkable immunotropic activities. researchgate.netnih.gov While the specific mechanisms are not fully elucidated for all derivatives, this finding suggests that the benzamide structure can be a pharmacophore for compounds that interact with the immune system.

Research on analogs of muramyl dipeptide, which are structurally different but functionally relevant, has shown that these compounds can stimulate both cell-mediated and humoral immunity. nih.gov This includes enhancing macrophage function and promoting a Th1-type immune response, characterized by increased production of cytokines like IL-2 and IFN-gamma. nih.gov Although not directly benzamide derivatives, these studies underscore the potential for synthetic compounds to modulate complex immune responses. The investigation into the immunotropic activities of this compound and its closer analogs remains a promising area for future research to uncover their potential effects on immune cells and pathways.

Insecticidal Activities

A significant body of research has focused on the insecticidal properties of N-substituted benzamide derivatives. These compounds have been investigated as potential alternatives to conventional insecticides, with some demonstrating potent activity against various insect pests. researchgate.netmdpi.com

Studies on novel N, N′-substituted benzamide derivatives have shown their efficacy as insect growth regulators against the white mango scale insect, Aulacaspis tubercularis. researchgate.netgrowingscience.com The toxicity of these compounds was evaluated against both nymphs and adult females, with some derivatives exhibiting significant lethal concentrations (LC50). researchgate.netgrowingscience.com

**Table 2: Insecticidal Activity of N, N′-substituted Benzamide Derivatives against *Aulacaspis tubercularis***

Compound LC50 (ppm) - Nymphs LC50 (ppm) - Adult Females
3a - -
3b 0.318 0.993
4 - -
5 - -
6 - -

Data from a study on the insecticidal effects of newly synthesized benzamide derivatives. researchgate.netgrowingscience.com

Further research into benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) has revealed their larvicidal activity against mosquito larvae. nih.govnih.gov Certain compounds in this series demonstrated high mortality rates at low concentrations, indicating their potential as effective mosquito control agents. nih.govnih.gov

Table 3: Larvicidal Activity of Benzamide Derivatives against Mosquito Larvae

Compound Concentration (mg/L) Larvicidal Activity (%)
7a 10 100
7a 2 100
7a 1 40
7f 10 100

Data from a study on the synthesis and biological activity of novel benzamides. nih.govnih.gov

The structure-activity relationship (SAR) of these compounds is a key area of investigation, as the nature and position of substituents on the benzamide scaffold significantly influence their insecticidal potency. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituents on Biological Potency and Selectivity

Systematic modifications of the N-(4-chlorobenzyl)-4-methoxybenzamide scaffold have revealed that even minor changes to its substituent groups can lead to substantial differences in biological potency and selectivity.

The nature and position of the halogen on the benzyl (B1604629) ring are critical determinants of activity. While this compound itself serves as a core structure, variations in the halogen substituent have been explored in related benzamide (B126) series to optimize properties.

In studies on N-benzylbenzamide derivatives, the presence of a halogen at the ortho position of the benzyl ring, particularly a trifluoromethyl group (which contains fluorine), has been noted for its importance in conferring inhibitory activity and enhancing metabolic stability. acs.org For instance, in a series of sulfamoyl-nitrobenzamide derivatives, compounds bearing a 4-bromo-phenyl substitution were synthesized and evaluated, demonstrating that different halogens are well-tolerated and can contribute to potent biological activity. nih.gov The selection of a specific halogen is often a balance between its electronic effects (electronegativity, inductive effects) and steric properties (size), which collectively influence how the molecule fits into its biological target's binding pocket.

Table 1: Effect of Halogen Substitution on Biological Activity in Benzamide Analogs

Compound SeriesHalogen SubstitutionObserved Impact on ActivityReference
N-benzylbenzamidesortho-CF3 (contains Fluoro)Important for inhibitory activity and metabolic stability acs.org
Sulfamoyl-nitrobenzamidespara-BromoSynthesized as part of a series of potent inhibitors nih.gov
2-Phenoxybenzamidespara-Fluoro on phenoxy ringFavorable for antiplasmodial activity compared to unsubstituted phenoxy mdpi.com

The methoxy (B1213986) group on the benzamide ring is another key feature for modulation of activity. Its position and potential modification play a significant role in the interaction with biological targets.

The N-benzylbenzamide moiety is recognized as a merged pharmacophore for certain dual-target modulators, indicating its suitability for interacting with specific biological targets. acs.org In contrast, N-phenylbenzamide derivatives have been investigated for different therapeutic applications, such as antiviral agents. For example, the derivative N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide was identified as a potent anti-HBV agent. nih.govnih.gov The additional methylene (B1212753) group in the benzyl linker provides greater conformational flexibility compared to the more rigid N-phenyl linkage. This flexibility can be crucial for achieving an optimal binding orientation within a target protein. The choice between a benzyl and a phenyl linker is therefore a key strategic decision in the design of new analogs, depending on the desired therapeutic target and the topology of its binding site.

Table 2: Comparison of Benzyl vs. Phenyl Linkages in Benzamide Derivatives

Linkage TypeExample ScaffoldKey CharacteristicsTherapeutic Area ExploredReference
N-BenzylN-benzylbenzamidesGreater conformational flexibility; serves as a merged pharmacophore for sEH/PPARγMetabolic diseases, Cancer acs.orgnih.gov
N-PhenylN-phenylbenzamidesMore rigid structureAntiviral (Hepatitis B) nih.govnih.gov

The amide bond is a central, structurally important feature of benzamides, but it can be susceptible to hydrolysis by enzymes in the body. scribd.com Therefore, modifying or replacing the amide linkage with bioisosteres is a common strategy in medicinal chemistry to improve metabolic stability and other pharmacokinetic properties.

Bioisosteres are functional groups that possess similar physicochemical properties to the original group and can elicit a similar biological response. Known bioisosteres for the amide bond include sulfonamides, methylene units (-CH2-), triazoles, oxadiazoles, and tetrazoles. nih.gov SAR studies on antimalarial benzamides showed that replacing the amide with a sulfonamide or a methylene unit was not tolerated and resulted in a loss of potency. researchgate.net This suggests that the specific geometry and hydrogen-bonding capabilities of the amide carbonyl and N-H group are essential for the activity of that particular series. Modifications to the core benzamide structure, such as switching to a picolinamide (a pyridine-containing analog), have also been shown to significantly impact inhibitory potency against certain enzymes. nih.gov

Stereochemical Considerations in Activity

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the biological activity of drug molecules. Chiral molecules can exist as enantiomers (non-superimposable mirror images), which can have vastly different biological activities, potencies, and toxicities because biological targets like enzymes and receptors are themselves chiral. researchgate.net

While this compound itself is achiral, the introduction of stereocenters into its analogs can have profound effects on their activity. For instance, if a substituent is introduced that creates a chiral center, it is common for one enantiomer to be significantly more active than the other (the eutomer vs. the distomer). nih.gov This stereospecificity arises because the precise 3D shape of the molecule must be complementary to the binding site of its target protein. Studies on other chiral compounds have demonstrated that stereochemistry is a key driver for both potency and pharmacokinetics, sometimes affecting uptake by cellular transport systems. nih.gov Therefore, when designing new analogs of this compound that incorporate chiral elements, it is essential to synthesize and test each stereoisomer individually to fully understand the SAR.

Pharmacophore Modeling and Lead Optimization Strategies

Lead optimization is an iterative process in drug discovery that aims to enhance the properties of a promising lead compound to convert it into a clinical candidate. patsnap.comdanaher.com This involves improving efficacy, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) while minimizing toxicity. scribd.compatsnap.com

For a compound like this compound, lead optimization would involve several strategies. Computational methods play a pivotal role in this process. patsnap.com

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. By understanding the pharmacophore of the N-benzylbenzamide class, chemists can design new molecules that retain these key features while modifying other parts of the structure to improve ADME properties. danaher.com

Structure-Activity Relationship (SAR) Analysis: As detailed in the sections above, systematic modifications are made to the lead compound, and the resulting analogs are tested. This helps to build a detailed understanding of which structural features are critical for activity. patsnap.com

Bioisosteric Replacement: As discussed for the amide linkage, functional groups can be replaced with bioisosteres to overcome issues like poor metabolic stability or to fine-tune binding interactions. patsnap.com

In Silico and In Vitro ADMET Screening: Early assessment of a compound's potential for absorption, distribution, metabolism, excretion, and toxicity is crucial. Computational models and in vitro assays are used to predict these properties, allowing researchers to prioritize compounds with more favorable profiles for further development. danaher.com

Through these iterative cycles of design, synthesis, and testing, guided by computational modeling, a lead compound like this compound can be optimized into a viable drug candidate. nih.gov

Ligand Efficiency and Drug-likeness Assessment in SAR Context

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom (heavy atom) of a molecule. It provides an indication of how efficiently a molecule binds to its target. A higher LE value is generally desirable, as it suggests that the molecule is making high-quality interactions with the target protein. The formula for LE is:

LE = - (ΔG) / N

where ΔG is the Gibbs free energy of binding (which can be approximated from the IC50 or Ki value) and N is the number of heavy atoms. A commonly used approximation is:

LE ≈ 1.4 * pIC50 / N

Lipophilic Ligand Efficiency (LLE) , also known as Lipophilic Efficiency (LipE), relates the potency of a compound to its lipophilicity (logP). It is a valuable metric for optimizing the pharmacokinetic properties of a drug candidate, as excessive lipophilicity can lead to poor solubility, high metabolic clearance, and off-target toxicity. The formula for LLE is:

LLE = pIC50 - logP

A higher LLE value is preferred, indicating a better balance between potency and lipophilicity.

Drug-likeness is a qualitative concept used to evaluate whether a compound has properties that would make it a likely orally bioavailable drug in humans. One of the most widely used guidelines for assessing drug-likeness is Lipinski's Rule of Five . This rule states that poor oral absorption or permeation is more likely when a compound has:

More than 5 hydrogen bond donors (HBD)

More than 10 hydrogen bond acceptors (HBA)

A molecular weight (MW) over 500 daltons

A calculated logP (CLogP) over 5

To illustrate these concepts, let's analyze a series of N-benzoyl-2-hydroxybenzamide analogs with reported activity against Plasmodium falciparum. While these are not exact analogs of this compound, they share a similar benzamide core and provide a useful case study for the application of these metrics.

CompoundR GroupIC50 (µM) vs. P. falciparum
1a 4-ethyl1.5
1d 4-tert-butyl0.4
1f 4-fluoro2.1
1m 4-methoxy1.8
1r 4-diethylamino0.04

Now, let's calculate the physicochemical properties and efficiency metrics for this series.

CompoundMW ( g/mol )NHAlogPpIC50LELLELipinski's Rule of Five Violations
1a 269.30203.525.820.412.300
1d 297.35224.346.400.412.060
1f 259.24193.055.680.422.630
1m 271.27202.975.740.402.770
1r 298.34223.657.400.473.750

Potency: The 4-diethylamino substituent in compound 1r leads to a significant increase in potency against P. falciparum.

Ligand Efficiency: The LE values for all compounds are in a reasonable range. Compound 1r shows the highest LE, suggesting that the diethylamino group contributes efficiently to binding.

Lipophilic Ligand Efficiency: Compound 1r also has the most favorable LLE, indicating a good balance between its high potency and moderate lipophilicity. The other analogs have lower LLE values, suggesting that their potency is more dependent on their lipophilicity.

Drug-likeness: All the analyzed compounds adhere to Lipinski's Rule of Five, suggesting they possess drug-like physicochemical properties.

This type of analysis is crucial in guiding the molecular design process. For a hypothetical SAR study of this compound, medicinal chemists would synthesize and test a series of analogs with variations in the substituents on both the benzyl and benzoyl rings. By calculating and comparing the LE and LLE for these analogs, they could identify which modifications lead to more efficient and drug-like compounds. For instance, they might explore different halogen substitutions on the benzyl ring or various alkoxy groups on the benzoyl ring to optimize the potency and pharmacokinetic profile.

Computational Chemistry and Cheminformatics Applications

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein target.

Molecular docking simulations would be instrumental in identifying potential protein targets for N-(4-chlorobenzyl)-4-methoxybenzamide and elucidating the specific interactions that stabilize the ligand-protein complex. By docking the compound into the binding sites of various biologically relevant proteins, researchers can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the ligand. For instance, in studies of other benzamide (B126) derivatives, docking has revealed critical hydrogen bonding between the amide group and polar residues in the active site, as well as hydrophobic interactions involving the aromatic rings. These interactions are fundamental to the molecule's biological activity.

A hypothetical representation of potential interactions is provided in the table below.

Interaction TypePotential Interacting Groups on this compoundPotential Interacting Amino Acid Residues (Examples)
Hydrogen Bond DonorAmide N-HAspartate, Glutamate, Serine
Hydrogen Bond AcceptorCarbonyl oxygen, Methoxy (B1213986) oxygenArginine, Lysine, Histidine
HydrophobicChlorobenzyl group, Methoxybenzyl groupLeucine, Isoleucine, Valine, Phenylalanine
Pi-Pi StackingAromatic ringsPhenylalanine, Tyrosine, Tryptophan, Histidine

This table is a generalized representation of potential interactions and is not based on specific experimental data for this compound.

A primary application of molecular docking is the prediction of the binding affinity between a ligand and its target protein, often expressed as a docking score or estimated binding energy. Lower binding energy values typically indicate a more stable ligand-protein complex and potentially higher biological activity. Docking algorithms explore multiple possible binding poses (modes) of the ligand within the active site and rank them based on their predicted affinity. This information is invaluable for structure-activity relationship (SAR) studies, where the goal is to understand how chemical modifications to the ligand affect its binding affinity and, consequently, its biological function. For related benzamide compounds, docking studies have successfully predicted binding modes that were later confirmed by experimental methods like X-ray crystallography.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a detailed view of the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how a ligand and its protein target move and interact in a more realistic, solvated environment.

While molecular docking provides a static picture of the ligand-protein interaction, MD simulations offer a dynamic perspective. These simulations can assess the stability of the docked pose over time and analyze the flexibility of both the ligand and the enzyme. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are common metrics used to quantify the stability and flexibility of the system. A stable binding pose would be characterized by a low and converging RMSD value for the ligand within the binding pocket. Analysis of RMSF can highlight flexible regions of the protein that may be important for ligand binding and function.

MD simulations are particularly powerful for exploring the conformational landscape of a compound-protein complex. Proteins are not rigid structures; they undergo conformational changes that can be crucial for their function. MD simulations can capture these dynamic events, revealing how the binding of this compound might induce or stabilize specific protein conformations. This information is critical for understanding the allosteric regulation of protein function and for designing ligands that can modulate protein activity through conformational control.

Quantum Chemical Studies

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of molecules. These methods can be used to calculate a variety of molecular properties that are not accessible through classical molecular mechanics methods used in docking and MD simulations. For this compound, quantum chemical studies, such as Density Functional Theory (DFT), could be employed to:

Determine the optimized molecular geometry: This provides the most stable three-dimensional arrangement of the atoms in the molecule.

Calculate electronic properties: This includes the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These properties are crucial for understanding the molecule's reactivity and its ability to participate in various intermolecular interactions.

Analyze vibrational frequencies: The calculated infrared (IR) and Raman spectra can be compared with experimental data to confirm the molecular structure.

The insights gained from these quantum chemical calculations can be used to develop more accurate parameters for molecular mechanics force fields, thereby improving the reliability of molecular docking and MD simulations.

Density Functional Theory (DFT) Calculations for Geometrical Structures

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the optimized geometry and various molecular properties. While specific DFT calculations for this compound are not extensively published, the geometric structure can be inferred from crystallographic studies of closely related compounds and general principles of molecular geometry.

The introduction of a methylene (B1212753) (-CH2-) bridge in this compound adds a degree of rotational freedom. A DFT calculation would typically be employed to find the lowest energy conformation by optimizing bond lengths, bond angles, and dihedral angles. Such a calculation for this compound would likely show a similar non-planar arrangement, with the flexible benzyl (B1604629) group allowing the molecule to adopt various conformations in solution. The optimized geometry from DFT provides a foundational model for further computational analysis. cauverycollege.ac.in

Table 1: Expected Geometrical Parameters from DFT (based on analogous structures)

Parameter Expected Value/Range Significance
Dihedral Angle (Methoxy-ring to Amide) 25-35° Determines the relative orientation of the rings.
Dihedral Angle (Chloro-ring to Amide) 30-40° Influences molecular packing and potential for intermolecular interactions.
Dihedral Angle (Between Rings) 55-65° Affects the overall molecular shape and accessibility of functional groups.
C=O Bond Length ~1.23 Å Typical double bond character, important for hydrogen bonding.
C-N (Amide) Bond Length ~1.35 Å Partial double bond character due to resonance.

Electronic Structure Principles and Reactivity Prediction

The electronic structure of a molecule governs its chemical reactivity. Computational methods such as the analysis of frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) are used to predict reactive sites.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. nih.gov A smaller gap suggests higher polarizability and greater chemical reactivity. nih.gov For this compound, the HOMO is expected to be located primarily on the electron-rich 4-methoxybenzoyl moiety, while the LUMO may be distributed over the chlorobenzyl portion.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. chemrxiv.org Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are targets for nucleophiles. In this compound, the most negative potential is expected around the carbonyl oxygen atom due to its lone pairs, making it a primary site for hydrogen bond acceptance. The amide hydrogen (N-H) would exhibit a region of high positive potential, indicating its role as a hydrogen bond donor. The aromatic rings and the chlorine atom also influence the electrostatic potential across the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are crucial in drug discovery for predicting the activity of new compounds.

Development of Predictive Models for Biological Activity

The process involves:

Data Set Compilation: Gathering a set of benzamide analogs with measured biological activity.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation linking the descriptors to the activity. ijpsr.com

Validation: Testing the model's predictive power using internal (cross-validation) and external test sets of compounds. researchgate.net

A predictive model for benzamides could forecast the potential efficacy of this compound against various biological targets.

Identification of Key Molecular Descriptors Influencing Activity

QSAR studies on related substituted benzamides and other aromatic amides have identified several classes of molecular descriptors that are often critical in determining biological activity. nih.govijpsr.com

Table 2: Key Molecular Descriptors in QSAR for Benzamide Derivatives

Descriptor Class Specific Examples Relevance to Activity
Topological Molecular Connectivity Indices (e.g., ²χ), Kier's Shape Index (κ α1) Describes the size, shape, and degree of branching of the molecule. nih.gov
Electronic Dipole Moment, HOMO/LUMO energies Relates to how the molecule interacts with polar receptors and its reactivity.
Hydrophobicity LogP (Octanol-Water Partition Coefficient) Influences membrane permeability and transport to the site of action. researchgate.net
Steric Molar Refractivity (MR), Molecular Weight Pertains to the size and bulk of the molecule, affecting its fit into a binding site.
Hydrogen Bonding Number of H-bond donors/acceptors, Topological Polar Surface Area (TPSA) Crucial for specific interactions with biological targets like proteins and enzymes. ijpsr.com

For this compound, descriptors such as TPSA, LogP, and specific topological indices would likely be significant predictors of its activity in a QSAR model. ijpsr.com

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

In silico ADMET prediction is a critical component of early-stage drug development, helping to identify compounds with favorable pharmacokinetic profiles and avoid costly late-stage failures.

Blood-Brain Barrier Permeability Predictions

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system (CNS). nih.gov For drugs targeting the CNS, the ability to cross the BBB is essential, while for peripherally acting drugs, penetration is undesirable. The permeability of a compound across the BBB can be predicted in silico based on its physicochemical properties.

Several "rules of thumb" and computational models exist to predict BBB permeability. Key parameters include molecular weight (MW), lipophilicity (LogP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. nih.govnih.gov

Table 3: Physicochemical Properties of this compound and their Relation to BBB Permeability

Property Calculated/Predicted Value Guideline for CNS Permeability Predicted Permeability
Molecular Weight (MW) 275.73 g/mol < 400 g/mol Favorable
Lipophilicity (XLogP3-AA) 3.5 < 5 Favorable
Topological Polar Surface Area (TPSA) 38.3 Ų < 90 Ų Favorable
Hydrogen Bond Donors 1 ≤ 3 Favorable
Hydrogen Bond Acceptors 2 ≤ 7 Favorable

Calculated values may vary slightly depending on the software used.

Based on these widely accepted guidelines for CNS drug candidates, this compound exhibits physicochemical properties that are highly favorable for crossing the blood-brain barrier. nih.gov Its moderate molecular weight, optimal lipophilicity, and low polar surface area and hydrogen bonding capacity all suggest a high probability of passive diffusion across the BBB. More advanced machine learning models could provide a more quantitative prediction (e.g., a logBB value), but the consensus from these fundamental descriptors points towards good CNS penetration. nih.govarxiv.org

Gastrointestinal Absorption Predictions

The prediction of gastrointestinal (GI) absorption is a fundamental step in evaluating a compound's potential as an oral drug. For this compound, computational models are used to estimate its likelihood of being absorbed from the gut into the bloodstream. These predictions are typically based on a combination of physicochemical properties that govern passive diffusion across the intestinal membrane.

One widely used predictive model is the Brain Or IntestinaL Esteemed permeation method, which graphically represents lipophilicity (WLOGP) versus polarity (TPSA). Based on calculations from cheminformatics platforms, this compound is predicted to have high gastrointestinal absorption. This prediction stems from its calculated physicochemical properties, which fall within the optimal range for passive absorption. For instance, its molecular weight, lipophilicity (Log P), and topological polar surface area (TPSA) are key determinants in these predictive models.

Detailed research findings from computational analyses suggest that the structural attributes of this compound—specifically the balance between its hydrophobic regions (the chlorobenzyl and methoxybenzoyl groups) and its polar amide linkage—contribute to this favorable absorption profile.

Table 1: Predicted Physicochemical and Absorption Properties of this compound Data generated using computational prediction tools.

ParameterPredicted ValueInterpretation
Molecular FormulaC15H14ClNO2The elemental composition of the compound.
Molecular Weight275.73 g/molFalls within the range favorable for oral absorption.
Log P (Lipophilicity)3.58Indicates good lipid solubility, aiding membrane permeation.
Topological Polar Surface Area (TPSA)38.33 ŲA low TPSA value is associated with higher permeability.
GI Absorption PredictionHighThe compound is likely to be well-absorbed from the gastrointestinal tract.

P-glycoprotein Efflux Predictions

P-glycoprotein (P-gp) is a critical efflux transporter protein found in the cell membranes of various tissues, including the intestinal epithelium, blood-brain barrier, and liver. It actively transports a wide array of xenobiotics out of cells, which can significantly reduce the bioavailability and efficacy of drugs. Therefore, predicting whether a compound is a substrate of P-gp is a crucial aspect of drug development.

For this compound, computational models predict whether it is likely to be actively pumped out of cells by P-gp. These predictions are derived from quantitative structure-activity relationship (QSAR) models, which have been trained on large datasets of known P-gp substrates and non-substrates. The models analyze molecular features such as the number of hydrogen bond acceptors/donors, molecular weight, and charge.

In silico analysis for this compound indicates that it is not predicted to be a substrate of P-glycoprotein. This is a favorable characteristic, as it suggests that once the compound is absorbed, it is less likely to be actively removed from the target cells or prevented from crossing critical biological barriers by this specific transporter. This prediction enhances its potential as a biologically available compound.

Table 2: Predicted P-glycoprotein Efflux Profile for this compound Data generated using computational prediction tools.

ParameterPredictionImplication
P-gp SubstrateNoThe compound is not likely to be subject to active efflux by P-glycoprotein, potentially leading to higher intracellular concentration and bioavailability.

Cheminformatics Tools and Databases in Research

The computational analysis of this compound is made possible by a variety of sophisticated cheminformatics tools and comprehensive databases. These resources are central to modern medicinal chemistry and drug discovery, allowing for the rapid, cost-effective screening of virtual compounds.

Web-based platforms like SwissADME, pkCSM, and others provide a suite of tools to calculate the pharmacokinetic (ADME) properties of molecules. For a given compound like this compound, a researcher can simply input its chemical structure, often as a SMILES string (Simplified Molecular Input Line Entry System), to receive a detailed report on its predicted properties. These tools integrate multiple predictive models, including rule-based filters (e.g., Lipinski's rule of five), QSAR models, and mechanistic models like the BOILED-Egg plot.

Databases such as PubChem and Guidechem serve as large repositories of chemical information. They store data on chemical structures, molecular properties, and links to relevant scientific literature. For this compound, these databases provide foundational information, including its canonical SMILES, molecular formula, and identifiers that are essential for its study using other computational tools. The integration of these predictive tools and databases allows researchers to build a comprehensive profile of a compound's likely behavior in vivo, guiding further experimental work and optimization efforts.

Derivatization and Complex Formation for Enhanced Biological Performance

Design and Synthesis of Thiourea (B124793) Benzamide (B126) Derivatives

A significant strategy for modifying benzamides is their conversion into N-aroyl-N'-aryl thiourea derivatives. The thiourea moiety (-NH-C(S)-NH-) is a versatile functional group known to be a pharmacophore in various biologically active compounds, prized for its hydrogen bonding capabilities and ability to chelate metal ions. nih.govresearchgate.net The general synthesis of these derivatives follows a well-established two-step pathway. nih.gov

The process typically begins with the conversion of a substituted benzoyl chloride into an aroyl isothiocyanate. This is achieved by reacting the aroyl chloride with a thiocyanate (B1210189) salt, such as potassium or ammonium (B1175870) thiocyanate, in an anhydrous solvent like acetone. nih.govniscpr.res.in The resulting aroyl isothiocyanate is a reactive intermediate that is typically used immediately in the next step without purification. niscpr.res.in This intermediate is then reacted with a primary or secondary amine through a nucleophilic addition reaction to yield the final N-acyl thiourea derivative. nih.gov

A pertinent example is the synthesis of N-([4-chlorophenyl]carbamothioyl)-4-methoxybenzamide, a close structural analog of the titular compound. tjnpr.org This synthesis involves the reaction of 4-methoxybenzoyl chloride with potassium thiocyanate to form 4-methoxybenzoyl isothiocyanate, which is then treated with 4-chloroaniline (B138754) to yield the final thiourea benzamide ligand. tjnpr.org This synthetic approach is highly adaptable, allowing for the introduction of diverse substituents on both the benzoyl and the amine portions of the molecule, enabling the creation of a library of compounds for structure-activity relationship (SAR) studies. nih.govresearchgate.net

StepReactantsIntermediate/ProductReaction Type
14-Methoxybenzoyl chloride + Potassium thiocyanate (KSCN)4-Methoxybenzoyl isothiocyanateNucleophilic Substitution
24-Methoxybenzoyl isothiocyanate + 4-ChloroanilineN-([4-chlorophenyl]carbamothioyl)-4-methoxybenzamideNucleophilic Addition

Metal Complexation Studies (e.g., Cu(II) and Pt(IV) Complexes)

The N-aroyl thiourea derivatives are excellent ligands for forming coordination complexes with various transition metals due to the presence of multiple donor atoms (oxygen, sulfur, and nitrogen). rdd.edu.iqksu.edu.tr The oxygen atom of the carbonyl group and the sulfur atom of the thiocarbonyl group are particularly effective at chelating metal ions, forming stable five- or six-membered rings. researchgate.netrsc.org This chelation can significantly alter the biological activity of the parent ligand, often leading to enhanced potency. tjnpr.org

Studies have been conducted on the complexation of thiourea benzamide derivatives with copper(II) and platinum(IV) ions. For instance, the ligand N-([4-chlorophenyl]carbamothioyl)-4-methoxybenzamide (L2) has been used to synthesize Cu(II) and Pt(IV) complexes. tjnpr.org

Copper(II) Complex: The reaction of the ligand with a copper salt, such as copper(II) chloride, typically results in a complex with the general formula [Cu(L)₂]. sjofsciences.comresearchgate.net In the case of L2, the complex formed was [Cu(L2)₂]·2H₂O. tjnpr.org Spectroscopic analysis indicates that the ligand acts as a bidentate chelator, coordinating to the Cu(II) ion through the carbonyl oxygen and the thiocarbonyl sulfur atoms. tjnpr.orgresearchgate.net This coordination mode is common for benzoyl thiourea derivatives and often results in a square-planar geometry around the central metal ion. rdd.edu.iq

Platinum(IV) Complex: Platinum complexes are of significant interest in medicinal chemistry, particularly as anticancer agents. The synthesis of a Pt(IV) complex with the L2 ligand, [Pt(L2)₂Cl₂]·H₂O, has been reported. tjnpr.org In such octahedral Pt(IV) complexes, the thiourea derivative typically acts as a bidentate ligand, binding through the O and S atoms, with other positions occupied by ligands like chloride. rsc.orgeurjchem.com The formation of these metal complexes can lead to compounds with different pharmacological profiles compared to the free ligands. tjnpr.org

Metal IonExample Complex FormulaCoordination AtomsTypical Geometry
Cu(II)[Cu(L2)₂]·2H₂O tjnpr.orgCarbonyl Oxygen, Thiocarbonyl Sulfur tjnpr.orgresearchgate.netSquare-Planar rdd.edu.iq
Pt(IV)[Pt(L2)₂Cl₂]·H₂O tjnpr.orgCarbonyl Oxygen, Thiocarbonyl Sulfur rsc.orgOctahedral tjnpr.org

Development of Hybrid Molecules and Conjugates

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. This approach aims to develop compounds that can interact with multiple biological targets, potentially leading to improved efficacy, a better side-effect profile, or the ability to overcome drug resistance. The N-benzylbenzamide scaffold is a suitable platform for creating such hybrid molecules. researchgate.netnih.gov

By incorporating other biologically active moieties, researchers can design novel conjugates with multifaceted activities. For example, benzamide structures have been successfully linked to other heterocyclic systems known for their pharmacological properties:

Benzoxazole (B165842) Conjugates: Benzamide moieties have been linked to benzoxazole rings, creating hybrid compounds evaluated as potential anticancer agents. nih.gov

Sulfonamide Hybrids: The benzamide-thiourea scaffold has been conjugated with various benzenesulfonamide (B165840) derivatives to produce potent inhibitors of carbonic anhydrase, an enzyme relevant in conditions like glaucoma. nih.govresearchgate.net

Benzothiazole (B30560) Conjugates: Benzothiazole is another privileged scaffold in medicinal chemistry. Hybrid molecules incorporating both benzamide and benzothiazole units have been designed and synthesized to explore their potential biological activities. mdpi.comdergipark.org.tr

Chemical Derivatization for Analytical and Research Purposes

Chemical derivatization is a technique used to modify an analyte to make it more suitable for a specific analytical method, such as gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). jfda-online.comsci-hub.se For a compound like N-(4-chlorobenzyl)-4-methoxybenzamide, which is a secondary amide, derivatization might be employed to improve volatility for GC analysis or to enhance ionization efficiency for LC-MS, thereby increasing detection sensitivity. researchgate.netmdpi.com

Common derivatization strategies that could be applied to this class of compounds include:

Silylation: This process replaces the active hydrogen on the amide nitrogen with a trimethylsilyl (B98337) (TMS) group. Silylation is a common technique in GC to increase the volatility and thermal stability of analytes containing -NH or -OH groups.

Acylation: Reaction with reagents like fluorinated anhydrides (e.g., pentafluoropropionic anhydride) can convert the secondary amide into a more volatile derivative, which can also be more readily detected by electron capture detectors in GC. jfda-online.com

Alkylation: The hydrogen on the amide nitrogen can be replaced with an alkyl group.

For LC-MS analysis, derivatization aims to introduce a functional group that is easily ionizable, typically a tertiary amine or a quaternary ammonium group, to enhance the signal in positive-ion electrospray ionization (ESI). nih.gov Reagents such as dimethylaminoacetyl chloride could potentially react with the amide nitrogen (if sufficiently nucleophilic under specific conditions) or be incorporated into the synthetic pathway to create analogs with permanently charged tags for highly sensitive detection. nih.govnih.gov These derivatization techniques are crucial tools for the quantitative analysis of such compounds in complex biological matrices and for metabolism studies.

Future Perspectives and Research Directions

Exploration of Novel Biological Targets

While initial studies have highlighted the potential of N-(4-chlorobenzyl)-4-methoxybenzamide and its analogues, a vast landscape of biological targets remains to be explored. Aromatic amides are recognized for their diverse biological activities, including antifungal, antibacterial, and antiviral properties. nih.govresearchgate.net Future research will likely focus on screening this compound and a library of its derivatives against a wide array of biological targets to uncover new therapeutic potentials.

One promising avenue is the investigation of its effects on enzymes implicated in neurodegenerative diseases. For instance, derivatives of benzamides have been designed as potential inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes associated with Alzheimer's disease. mdpi.com Similarly, the potential for this compound derivatives to act as glucokinase activators for the treatment of type 2 diabetes mellitus is another area ripe for exploration. nih.gov The Hedgehog signaling pathway, crucial in organ development and implicated in some cancers, also presents a potential target for novel benzamide (B126) compounds. researchgate.net

Furthermore, considering the broad-spectrum antiviral effects of some N-phenylbenzamide derivatives, which have been shown to increase intracellular levels of APOBEC3G (A3G) to inhibit viruses like HIV-1, HCV, and HBV, future studies could investigate if this compound or its derivatives can modulate similar cellular mechanisms to combat a wider range of viral infections. scispace.com

Advanced Computational Methodologies for Predictive Modeling

The integration of advanced computational methodologies is set to revolutionize the discovery and optimization of benzamide-based compounds. In silico tools are increasingly being used to predict the biological activity and pharmacokinetic properties of novel molecules, thereby accelerating the drug development process. mdpi.com

Future research will likely employ a range of computational techniques, including:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be performed on a series of this compound derivatives to identify the key structural features required for a specific biological activity. nih.gov These models can then be used to predict the activity of newly designed compounds.

Molecular Docking: Docking simulations can elucidate the binding interactions between this compound derivatives and their target proteins. nih.gov This provides valuable insights into the mechanism of action and can guide the design of more potent and selective inhibitors.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the stability of ligand-protein complexes over time, providing a more dynamic understanding of the binding interactions. nih.gov

ADMET Prediction: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling can help in the early identification of compounds with favorable pharmacokinetic and safety profiles, reducing the likelihood of late-stage failures in drug development. nih.gov

By leveraging these predictive models, researchers can screen large virtual libraries of this compound analogues to prioritize the synthesis and biological evaluation of the most promising candidates. youtube.com

Innovative Synthetic Approaches for Structural Diversity

The generation of a diverse library of this compound analogues is crucial for exploring a wide range of biological activities and for optimizing lead compounds. Future research will focus on innovative synthetic strategies that allow for the efficient and versatile modification of the core benzamide scaffold. psu.edu

Conventional methods for amide bond formation, such as the reaction of an activated carboxylic acid with an amine, will continue to be employed. nih.gov However, more advanced and efficient synthetic methodologies are being explored. Diversity-oriented synthesis (DOS) is a powerful approach that aims to generate collections of skeletally diverse small molecules from simple starting materials. psu.edu This strategy could be applied to create novel benzamide derivatives with unique three-dimensional structures.

Recent advancements in synthetic chemistry, such as palladium-catalyzed annulation, offer convergent approaches to extend the polycyclic aromatic systems of related compounds, a strategy that could be adapted to create novel derivatives of this compound. rsc.org Furthermore, solid-phase synthesis techniques can be utilized to prepare large arrays of compounds for high-throughput screening. researchgate.net The exploration of various synthetic routes, including the use of different coupling reagents and reaction conditions, will be instrumental in generating a rich chemical space around the this compound core. researchgate.netmdpi.com

Development of Multi-Target Ligands

The multifactorial nature of many complex diseases, such as neurodegenerative disorders and cancer, has led to a paradigm shift from the "one molecule, one target" approach to the development of multi-target-directed ligands (MTDLs). mdpi.comnih.gov MTDLs are single molecules designed to interact with multiple biological targets simultaneously, potentially offering improved efficacy and a reduced risk of drug resistance. nih.gov

The this compound scaffold is well-suited for the design of MTDLs. By incorporating different pharmacophoric features into the molecule, it is possible to create compounds that can modulate multiple targets. For example, benzamide-hydroxypyridinone hybrids have been developed as multi-targeting agents for Alzheimer's disease, combining iron chelation with monoamine oxidase B (MAO-B) inhibition. nih.gov Similarly, benzamide derivatives have been synthesized that possess potent activity at dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors, making them potential multi-receptor antipsychotics. researchgate.net

Future research in this area will focus on the rational design of this compound-based MTDLs. This will involve identifying key biological targets for a particular disease and then designing molecules that can effectively interact with these targets. For instance, combining the structural features of this compound with moieties known to inhibit enzymes like acetylcholinesterase and monoamine oxidase could lead to the development of novel treatments for neurodegenerative diseases. frontiersin.org

Q & A

Q. What synthetic methodologies are optimal for preparing N-(4-chlorobenzyl)-4-methoxybenzamide, and how are coupling reagents utilized?

The compound is synthesized via carbodiimide-mediated coupling. A validated protocol involves reacting 4-methoxybenzoic acid with 4-chlorobenzylamine using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. The reaction proceeds at -50°C to minimize side reactions, yielding a product confirmed by IR (amide C=O stretch at ~1650 cm⁻¹), ¹H-NMR (methoxy singlet at δ 3.8 ppm), and elemental analysis. This method ensures high purity (>95%) and avoids racemization .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Essential techniques include:

  • IR Spectroscopy : Confirms amide bond formation (C=O stretch) and methoxy group (C-O stretch at ~1250 cm⁻¹).
  • ¹H-NMR : Identifies aromatic protons (δ 6.5–7.3 ppm), methoxy protons (δ 3.8 ppm), and chlorobenzyl CH₂ (δ 4.5 ppm).
  • Fluorescence Spectroscopy : Used to study electronic properties (λex 340 nm, λem 380 nm) .

Q. How do solvent polarity and pH influence the fluorescence properties of this compound?

Fluorescence intensity is maximized in aprotic solvents (e.g., DMSO) due to reduced quenching. Optimal pH is 5.0, where protonation of the amide group is minimized. At pH <3 or >8, intensity drops due to protonation/deprotonation altering the electronic environment. Temperature stability is maintained at 25°C, with deviations >35°C causing thermal quenching .

Q. What analytical parameters (e.g., LOD, LOQ) are critical for quantifying this compound in spectroscopic assays?

Limits of detection (LOD) and quantification (LOQ) are 0.269 mg/L and 0.898 mg/L, respectively. Relative standard deviation (RSD) of 1.369% ensures reproducibility. Calibration curves (0.1–10 mg/L) show linearity (R² >0.99) using fluorescence at λem 380 nm .

Q. Why is solvent selection crucial in recrystallization, and which solvents yield high-purity crystals?

Polar aprotic solvents (e.g., ethyl acetate) are ideal due to moderate solubility gradients. Ethanol/water mixtures (7:3 v/v) produce needle-like crystals with minimal impurities, confirmed by sharp melting points (mp 142–144°C) .

Advanced Research Questions

Q. How can researchers design biological assays to evaluate the anticancer potential of this compound?

Focus on structure-activity relationship (SAR) studies:

  • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence polarization assays.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7), comparing IC₅₀ values to cisplatin controls.
  • Binding Studies : Surface plasmon resonance (SPR) to measure affinity for DNA or proteins .

Q. What strategies resolve contradictions in fluorescence data when studying this compound under varying experimental conditions?

Discrepancies often arise from:

  • pH Gradients : Use buffered solutions (e.g., phosphate buffer) to stabilize ionic states.
  • Temperature Control : Employ thermostatted cuvette holders (±0.1°C accuracy).
  • Quenching Effects : Account for dissolved oxygen via degassing with N₂. Validate findings with time-resolved fluorescence spectroscopy .

Q. How does the methoxy group’s electronic effect influence the compound’s reactivity in material science applications?

The electron-donating methoxy group enhances π-conjugation, making the compound suitable for:

  • Organic Semiconductors : Charge mobility studies via Hall effect measurements.
  • Optoelectronic Devices : Fabricate OLEDs, noting electroluminescence efficiency at λem 380 nm.
  • Coordination Polymers : Coordinate with transition metals (e.g., Cu²⁺) for catalytic applications .

Q. What computational methods validate the stability of this compound in aqueous vs. non-aqueous environments?

  • Molecular Dynamics (MD) Simulations : Predict solubility parameters (δ) and aggregation behavior.
  • DFT Calculations : Optimize geometry (B3LYP/6-31G*) to assess HOMO-LUMO gaps (~4.2 eV) and dipole moments.
  • Hydrogen Bonding Analysis : Radial distribution functions (RDFs) show stronger H-bonding in water, reducing stability .

Q. How can researchers leverage structural analogs to improve the compound’s pharmacokinetic profile?

  • Bioisosteric Replacement : Substitute 4-chlorobenzyl with 4-fluorobenzyl to enhance metabolic stability.
  • Prodrug Design : Introduce ester linkages at the methoxy group for controlled release.
  • SAR Libraries : Synthesize derivatives with varied substituents (e.g., nitro, amino) and screen via high-throughput ADMET assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.